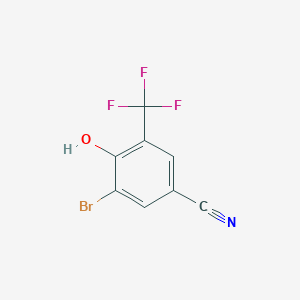
3-Bromo-4-hydroxy-5-(trifluoromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Bromo-4-hydroxy-5-(trifluoromethyl)benzonitrile” is a chemical compound with the molecular formula C8H3BrF3NO . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a bromo group, a hydroxy group, a trifluoromethyl group, and a nitrile group . The InChI code for this compound is 1S/C8H3BrF3N/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3H .Physical And Chemical Properties Analysis
“this compound” is a solid substance at room temperature . It has a molecular weight of 250.02 . The compound has a boiling point of 257°C at 760 mmHg .Scientific Research Applications
Photosynthesis Research : One study investigated the effects of 3,5-disubstituted 4-hydroxy-benzonitriles, including compounds like bromoxynil, on photosynthesis in spinach and wheat. These compounds showed significant differences in effectiveness, even at the chloroplast level, and influenced CO2 fixation in greening wheat seedlings. The study suggests these compounds can alter energy migration conditions and the ultrastructure of chloroplasts, resembling shade-adapted chloroplasts (Szigeti, Tóth, & Paless, 1982).
Material Sciences : In the field of material sciences, a study focused on synthesizing novel phthalocyanines using a compound structurally similar to 3-Bromo-4-hydroxy-5-(trifluoromethyl)benzonitrile. These phthalocyanines exhibited significant electrochemical and spectroelectrochemical properties, suggesting potential applications in electrochemical technologies (Aktaş Kamiloğlu et al., 2018).
Medicinal Chemistry : A compound structurally related to this compound, PF-998425, was synthesized as a nonsteroidal androgen receptor antagonist for treating androgenetic alopecia and controlling sebum. This compound demonstrated in vivo potency and selectivity with minimal systemic side effects, highlighting its potential in dermatological applications (Li et al., 2008).
Herbicide Analysis : Another study developed a high-performance liquid chromatography method for analyzing benzonitrile herbicides, including bromoxynil, a compound similar to this compound. This method aids in diagnosing acute poisoning cases involving these herbicides (Flanagan & Ruprah, 1989).
Cancer Research : A study synthesized a family of iron(II)-cyclopentadienyl compounds, including derivatives of 4-hydroxybenzonitrile, showing strong activity against colorectal and triple negative breast cancer cells. These results suggest potential applications in cancer treatment (Pilon et al., 2020).
Microbial Degradation and Environmental Fate : The environmental fate of benzonitrile herbicides, closely related to this compound, was addressed in a study focusing on their microbial degradation. This research is crucial for understanding the persistence and breakdown of such compounds in soil and subsurface environments (Holtze, Sørensen, Sørensen, & Aamand, 2008).
Battery Technology : A study explored the use of 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive for high-voltage lithium-ion batteries, demonstrating its potential to improve cyclic stability and capacity retention (Huang et al., 2014).
Photodynamic Therapy : Research into a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including those with structural similarities to this compound, showed high singlet oxygen quantum yield. This property is significant for photodynamic therapy applications in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with it are H315, H319, and H335, which suggest that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-bromo-4-hydroxy-5-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NO/c9-6-2-4(3-13)1-5(7(6)14)8(10,11)12/h1-2,14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINIBKGLARTUJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)O)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2931366.png)
![3-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2931368.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2931371.png)
![4-Methyl-1-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}piperidine](/img/structure/B2931372.png)
![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2931373.png)

![N-[1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2931379.png)
![(E)-N-ethyl-3-(furan-2-yl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide](/img/structure/B2931380.png)
![[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B2931381.png)
![1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B2931382.png)

![ethyl [6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2931386.png)
![3-(2-Chloropyridin-4-yl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2931387.png)